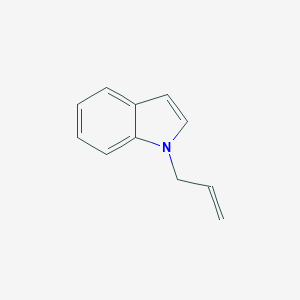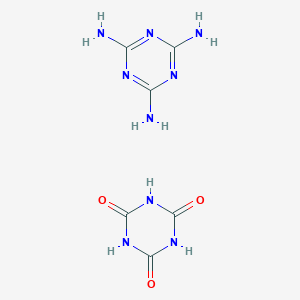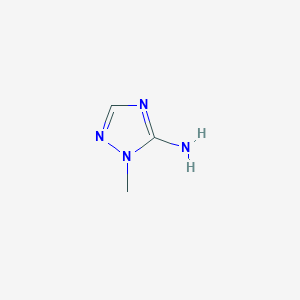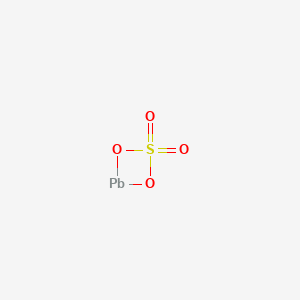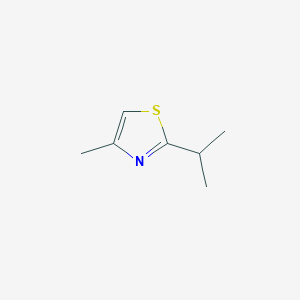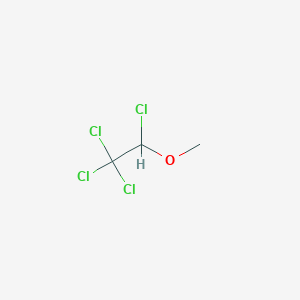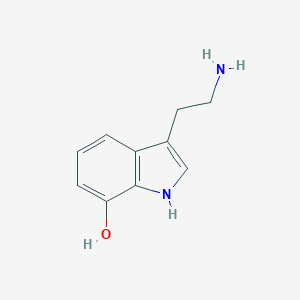
3-(2-aminoethyl)-1H-indol-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-1H-indol-7-ol, also known as 5-HT7 receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of serotonin and has been found to have a wide range of biochemical and physiological effects.
作用机制
3-(2-aminoethyl)-1H-indol-7-ol acts as an agonist of the 3-(2-aminoethyl)-1H-indol-7-ol receptor, which is a G protein-coupled receptor that is found in the central nervous system and peripheral tissues. Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). This increase in cAMP leads to the activation of protein kinase A (PKA), which can modulate the activity of ion channels and other cellular processes.
生化和生理效应
Activation of the 3-(2-aminoethyl)-1H-indol-7-ol receptor by 3-(2-aminoethyl)-1H-indol-7-ol has been found to have a wide range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of sleep and circadian rhythms, the modulation of body temperature, and the regulation of immune function. 3-(2-aminoethyl)-1H-indol-7-ol has also been found to have effects on learning and memory, as well as on the regulation of food intake and metabolism.
实验室实验的优点和局限性
One of the advantages of using 3-(2-aminoethyl)-1H-indol-7-ol in lab experiments is its high potency and selectivity for the 3-(2-aminoethyl)-1H-indol-7-ol receptor. This allows for precise modulation of the receptor without affecting other receptors or cellular processes. However, one limitation of using 3-(2-aminoethyl)-1H-indol-7-ol is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for the study of 3-(2-aminoethyl)-1H-indol-7-ol. One area of research could be the development of new synthetic methods for the production of this compound, with the goal of improving yields and purity. Another area of research could be the investigation of the effects of 3-(2-aminoethyl)-1H-indol-7-ol on different cell types and tissues, in order to better understand its mechanism of action and potential therapeutic applications. Additionally, the development of new analogs of 3-(2-aminoethyl)-1H-indol-7-ol could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
合成方法
The synthesis of 3-(2-aminoethyl)-1H-indol-7-ol involves the reaction of serotonin with ethylene diamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place at high temperature and pressure, and the product is purified using column chromatography. This synthesis method has been optimized to produce high yields of 3-(2-aminoethyl)-1H-indol-7-ol with high purity.
科学研究应用
3-(2-aminoethyl)-1H-indol-7-ol has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential use in the treatment of sleep disorders, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(2-aminoethyl)-1H-indol-7-ol has been found to have anti-inflammatory and analgesic effects.
属性
CAS 编号 |
15700-23-9 |
|---|---|
产品名称 |
3-(2-aminoethyl)-1H-indol-7-ol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C10H12N2O/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13/h1-3,6,12-13H,4-5,11H2 |
InChI 键 |
RETCYVKOCFWWTL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN |
规范 SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



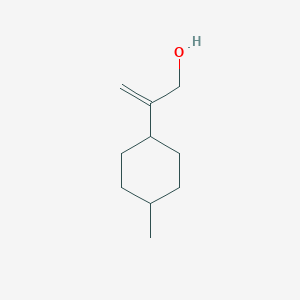
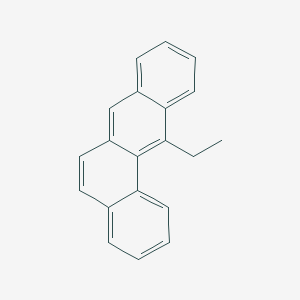
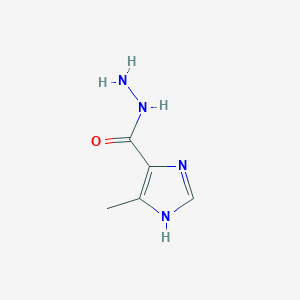
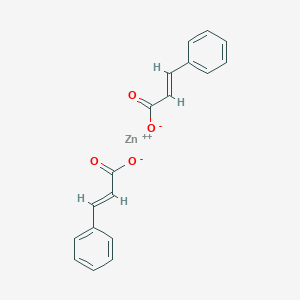
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
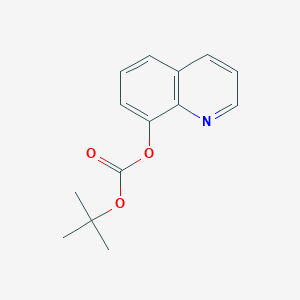
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
